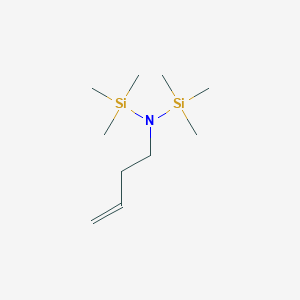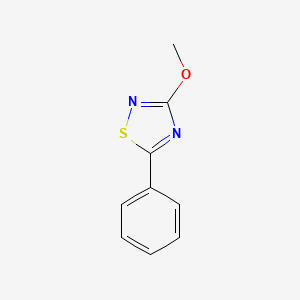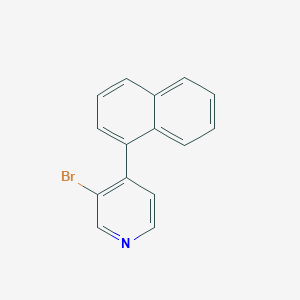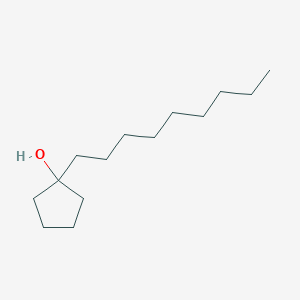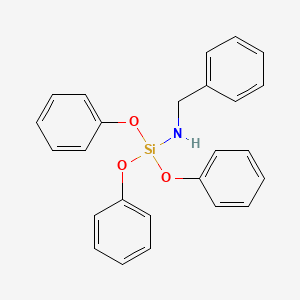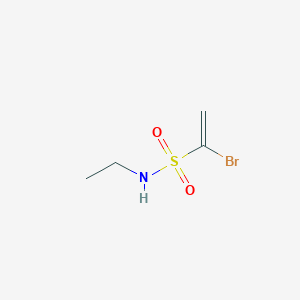
1-Bromo-N-ethylethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N-ethylethene-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-N-ethylethene-1-sulfonamide can be synthesized through several methods. One common approach involves the bromination of N-ethylethene-1-sulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-N-ethylethene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new sulfonamide derivatives.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of new sulfonamide derivatives with different functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
1-Bromo-N-ethylethene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-N-ethylethene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-N-ethylethene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
1-Iodo-N-ethylethene-1-sulfonamide: Similar structure but with an iodine atom instead of bromine.
N-Ethylethene-1-sulfonamide: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
1-Bromo-N-ethylethene-1-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
87975-08-4 |
|---|---|
Molecular Formula |
C4H8BrNO2S |
Molecular Weight |
214.08 g/mol |
IUPAC Name |
1-bromo-N-ethylethenesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-3-6-9(7,8)4(2)5/h6H,2-3H2,1H3 |
InChI Key |
HVXFOVGIDNNKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


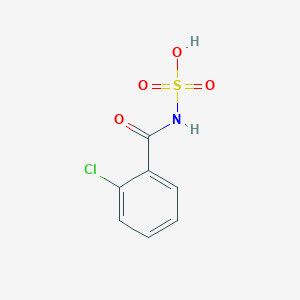
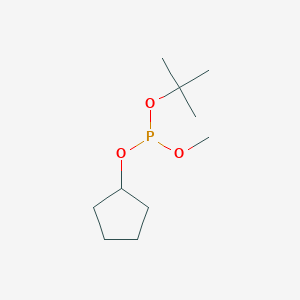
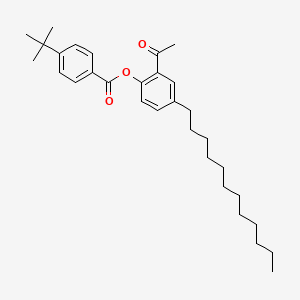
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

